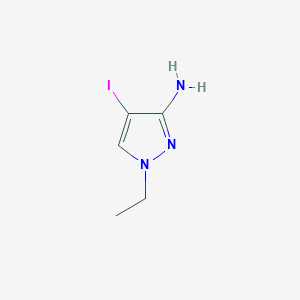

1-Ethyl-4-iodo-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodopyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFGHIKAFVDOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292566 | |

| Record name | 1H-Pyrazol-3-amine, 1-ethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-55-7 | |

| Record name | 1H-Pyrazol-3-amine, 1-ethyl-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-amine, 1-ethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine

Transformations Involving the 4-Iodo Moiety

The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the most reactive site for transformations such as transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group in oxidative addition steps, which are central to many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. For 1-Ethyl-4-iodo-1H-pyrazol-3-amine, the 4-iodo group serves as a prime electrophilic partner in these reactions.

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The amine serves as both the base and, frequently, the solvent. organic-chemistry.org

For this compound, the Sonogashira coupling would involve its reaction with various terminal alkynes to yield 4-alkynyl-1-ethyl-1H-pyrazol-3-amines. While specific studies on this exact molecule are not prevalent, the reactivity of similar 2-amino-3-halopyridines provides a strong predictive model for the reaction conditions. scirp.org The presence of the amino group ortho to the halogen does not typically inhibit the reaction and can even influence the electronic properties of the resulting coupled product. scirp.org Optimized conditions often involve a palladium source like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in a solvent like DMF with an amine base (e.g., Et₃N) at elevated temperatures. scirp.org

Table 1: Representative Conditions for Sonogashira Coupling of Amino-Halo-Heterocycles

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| Pd(OAc)₂ | None | None | Dabco | N/A | Ambient | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ / CuI | PPh₃ | CuI | Et₃N | THF | Room Temp | High | researchgate.net |

This table presents generalized conditions based on reactions with analogous substrates like 2-amino-3-bromopyridines and other aryl iodides.

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed reactions for C-C bond formation, linking an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com The reaction requires a palladium catalyst, a base, and typically proceeds in a mixture of aqueous and organic solvents. libretexts.orgyoutube.com The choice of catalyst, ligand, and base is crucial and depends on the specific substrates. libretexts.orgnih.gov

The coupling of this compound with various aryl or heteroaryl boronic acids would produce 4-aryl-1-ethyl-1H-pyrazol-3-amines. The reactivity of the C-I bond is generally high in Suzuki couplings. However, studies on similar N-substituted 4-iodopyrazoles have shown that under certain phosphine-free conditions, direct arylation at the C5 position can occur preferentially without cleaving the C-I bond. rsc.org To ensure the desired coupling at the C4 position, careful selection of a catalyst system that favors oxidative addition at the C-I bond over C-H activation is necessary. Typically, catalyst systems involving palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) with bases like sodium carbonate or potassium phosphate (B84403) are effective for coupling iodo-heterocycles. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Iodo-pyrazoles | nih.gov |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Bromo-pyrazoles | nih.gov |

| P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Chloro/Bromo-indazoles | nih.gov |

The Negishi coupling forms C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are more reactive than their corresponding organoboron or organotin counterparts, often leading to faster reactions under milder conditions. wikipedia.org The reaction is highly tolerant of various functional groups. nih.gov

For this compound, a Negishi coupling with an organozinc reagent (e.g., R-Zn-X) would provide the corresponding 4-substituted pyrazole. The high reactivity of the C-I bond makes it an excellent substrate for the initial oxidative addition step to the Pd(0) or Ni(0) catalyst. wikipedia.org This method would be particularly useful for introducing alkyl groups, which can be challenging with other coupling methods. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or a nickel catalyst such as Ni(acac)₂. wikipedia.org

Table 3: Typical Negishi Coupling Reaction Parameters

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Key Features | Reference |

| Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Aryl/Vinyl Halide (I, Br) | Organozinc Halide | THF, DMF | High reactivity, broad scope | wikipedia.orgresearchgate.net |

| Ni(acac)₂/Ligand | Aryl/Vinyl Halide (Cl, Br) | Organozinc Halide | THF, DMA | Cost-effective, couples chlorides | wikipedia.org |

| Pd(0) or Ni(0) | Alkyl Aziridine (C-N bond) | Organozinc Reagent | Toluene (B28343) | C(sp³)-N bond activation | princeton.edu |

Beyond the classic named reactions, the 4-iodo group on the pyrazole is a versatile handle for other important transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. youtube.com Applying this to this compound would involve reacting it with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or NaOtBu). youtube.combeilstein-journals.org This would yield 1-ethyl-N⁴-substituted-1H-pyrazole-3,4-diamines, providing access to a new class of pyrazole derivatives.

Hirao Reaction (C-P Coupling): This reaction creates a carbon-phosphorus bond, typically between an aryl halide and a P(O)-H compound like a dialkyl phosphite (B83602) or a secondary phosphine oxide. nih.gov The 4-iodo group of the title compound could be converted to a 4-phosphonate or 4-phosphine oxide group using a palladium catalyst, which is valuable for creating ligands or biologically active molecules. nih.gov

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Reactions)

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgthermofisher.comwikipedia.org The reaction requires stoichiometric copper, often copper bronze, and high temperatures. organic-chemistry.orgthermofisher.com Modern variations, known as Ullmann-type reactions, are catalytic and can be used to form C-N, C-O, and C-S bonds under milder conditions. organic-chemistry.org

For this compound, a classical Ullmann reaction would lead to the formation of the symmetrical biaryl, 1,1'-diethyl-1H,1'H-[4,4'-bipyrazole]-3,3'-diamine. An Ullmann-type condensation, for example with an alcohol or phenol, would yield a 4-alkoxy or 4-aryloxy pyrazole derivative. These reactions typically use a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO. organic-chemistry.orgwikipedia.org

Table 4: Conditions for Ullmann and Ullmann-Type Reactions

| Reaction Type | Copper Source | Ligand | Base | Solvent | Temperature | Product Type | Reference |

| Classic Biaryl Coupling | Copper powder/bronze | None | None | DMF, Nitrobenzene | >100°C | Symmetric Biaryl | organic-chemistry.orgthermofisher.com |

| C-N Coupling (Amination) | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110°C | Aryl Amine | organic-chemistry.org |

| C-O Coupling (Etherification) | CuI | L-proline | K₂CO₃ | DMSO | 90°C | Aryl Ether | organic-chemistry.org |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The iodine atom at the 4-position of the pyrazole ring is susceptible to halogen-metal exchange reactions, a powerful tool for the introduction of various functional groups. This transformation typically involves the treatment of the iodo-pyrazole with an organometallic reagent, such as an organolithium or a Grignard reagent. This process generates a new organometallic species, a pyrazolyl-metal intermediate, which can then be quenched with a suitable electrophile to introduce a new substituent at the 4-position.

A common approach involves the use of Grignard reagents, such as isopropylmagnesium bromide, which can facilitate the iodine-magnesium exchange. The resulting pyrazol-4-ylmagnesium halide is a potent nucleophile that can react with a variety of electrophiles. For instance, quenching with N,N-dimethylformamide (DMF) introduces a formyl group, yielding the corresponding pyrazole-4-carbaldehyde. libretexts.org This transformation is a testament to the versatility of the halogen-metal exchange reaction in functionalizing the pyrazole core.

The general scheme for this transformation can be represented as follows:

A representative scheme of a halogen-metal exchange reaction followed by electrophilic quenching.

A representative scheme of a halogen-metal exchange reaction followed by electrophilic quenching.| Reagent 1 (Organometallic) | Electrophile (E+) | Product |

| i-PrMgBr | N,N-Dimethylformamide (DMF) | 1-Ethyl-3-amino-1H-pyrazole-4-carbaldehyde |

| n-BuLi | CO2 | 1-Ethyl-3-amino-1H-pyrazole-4-carboxylic acid |

| t-BuLi | Alkyl halide (R-X) | 1-Ethyl-4-alkyl-1H-pyrazol-3-amine |

This table is based on established reactivity patterns of similar iodo-heterocycles and provides a predictive overview of potential transformations.

Reactions of the 3-Amino Group

The 3-amino group of this compound is a key nucleophilic center, participating in a wide array of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental to the construction of fused heterocyclic systems and the introduction of diverse functionalities.

Acylation and Sulfonylation Reactions

The primary amino group readily undergoes acylation and sulfonylation upon treatment with appropriate electrophiles. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylpyrazolylamines (amides). youtube.comnih.gov Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and in the presence of a base, affords the corresponding N-sulfonylated products (sulfonamides). organic-chemistry.org These reactions are crucial for introducing a variety of substituents and for modifying the electronic properties of the pyrazole system.

| Reagent | Product |

| Acetyl chloride | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)acetamide |

| Benzoyl chloride | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)benzamide |

| p-Toluenesulfonyl chloride | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |

This table illustrates the expected products from typical acylation and sulfonylation reactions based on the general reactivity of primary amines.

Diazotization and Subsequent Transformations to Other Functional Groups

The 3-amino group can be converted to a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. nih.govlibretexts.org The resulting pyrazolediazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably Sandmeyer-type reactions. organic-chemistry.orgwikipedia.org These reactions allow for the replacement of the diazonium group with a wide range of functionalities.

For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, at the 3-position of the pyrazole ring. wikipedia.org Furthermore, reaction with potassium iodide can lead to the formation of a tri-iodinated pyrazole derivative. These transformations significantly expand the synthetic utility of the starting aminopyrazole.

| Reagent | Functional Group Introduced | Product |

| NaNO2, HCl | Diazonium (-N2+) | 1-Ethyl-4-iodo-1H-pyrazol-3-diazonium chloride |

| CuCl | Chloro (-Cl) | 3-Chloro-1-ethyl-4-iodo-1H-pyrazole |

| CuBr | Bromo (-Br) | 3-Bromo-1-ethyl-4-iodo-1H-pyrazole |

| CuCN | Cyano (-CN) | 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile |

| KI | Iodo (-I) | 1-Ethyl-3,4-diiodo-1H-pyrazole |

This table outlines the potential products of diazotization followed by Sandmeyer and related reactions, based on established chemical principles.

Condensation Reactions with Carbonyl Compounds

The nucleophilic 3-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org The formation of these imines can be a crucial step in the synthesis of more complex heterocyclic structures, as the imine functionality itself can participate in further reactions.

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | (E)-N-((1-Ethyl-4-iodo-1H-pyrazol-3-yl)imino)methyl)benzene |

| Acetone | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)propan-2-imine |

| Cyclohexanone | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)cyclohexan-1-imine |

This table provides representative examples of imines that can be formed from the condensation of this compound with various carbonyl compounds.

Oxidative Dehydrogenative Coupling Reactions Leading to Azopyrroles

In the presence of an oxidizing agent, this compound can undergo oxidative dehydrogenative coupling to form symmetrical azo compounds. A notable example is the reaction with tert-butyl hydroperoxide (TBHP) as the oxidant, which leads to the formation of (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-3-yl)diazene. This reaction proceeds through the formation of a nitrogen-nitrogen double bond, linking two pyrazole units. The reaction conditions are typically mild, making this a viable method for the synthesis of functionalized azopyrroles.

| Oxidant | Product | Yield |

| I2, TBHP | (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-3-yl)diazene | 61% |

Data sourced from a study on the oxidative dehydrogenative couplings of pyrazol-5-amines.

Intramolecular and Intermolecular Cyclization Reactions Involving the Amino Group

The 3-amino group is a key participant in various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

One of the most important classes of fused heterocycles derived from 3-aminopyrazoles are the pyrazolo[3,4-d]pyrimidines. libretexts.orgorganic-chemistry.orgorganic-chemistry.org These can be synthesized through the reaction of this compound with various reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. For example, reaction with formamide, urea, or thiourea (B124793) can lead to the formation of the corresponding pyrazolo[3,4-d]pyrimidine derivatives. organic-chemistry.org

Another important class of fused heterocycles accessible from this starting material are the pyrazolo[3,4-b]pyridines. nih.govmdpi.comresearchgate.netmdpi.com These can be synthesized through various strategies, including the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, a three-component reaction between an aldehyde, a ketone, and the aminopyrazole can afford highly substituted pyrazolo[3,4-b]pyridines. mdpi.com

| Reactant(s) | Fused Heterocycle |

| Formamide | 1-Ethyl-4-iodo-1H-pyrazolo[3,4-d]pyrimidine |

| Urea | 1-Ethyl-4-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| Benzaldehyde, Acetophenone | 1-Ethyl-4-iodo-6-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine |

| Diethyl 2-(ethoxymethylene)malonate | Ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

This table showcases the diversity of fused heterocyclic systems that can be synthesized from this compound through various cyclization strategies.

Chemo- and Regioselectivity in Multi-Functionalized Pyrazole Transformations.

The term chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In this compound, the three distinct functional groups—the C3-amino group, the C4-iodo group, and the C5-hydrogen—create a complex substrate where selectivity is paramount for predictable synthetic outcomes. youtube.com

The reactivity of the key sites can be summarized as follows:

C4-Iodo Group: The carbon-iodine bond is the most common site for transformations involving transition-metal catalysis. The iodine atom is an excellent leaving group in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-couplings, allowing for the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents at the C4 position.

C3-Amino Group: The exocyclic amino group is a potent nucleophile and can readily react with a range of electrophiles, such as acyl chlorides or alkyl halides, to form amides or secondary amines. Furthermore, the amino group is a powerful activating group for electrophilic aromatic substitution. nih.gov

C5-Hydrogen: This position is significantly influenced by the other substituents. The C3-amino group strongly activates the ring towards electrophilic attack, with its ortho- and para-directing influence (in this case, primarily directing to C5). The N1-ethyl group also provides a slight activating effect. Consequently, the C5 position is the most electron-rich carbon and the primary site for electrophilic substitution reactions like halogenation, nitration, or sulfonation. plos.orgyoutube.com

The outcome of a reaction is therefore highly dependent on the reagents and conditions employed, as illustrated in the table below.

| Reagent(s) | Reaction Type | Chemoselective Target | Regioselective Outcome/Product Type | Rationale |

| Ar-B(OH)₂, Pd catalyst, Base | Suzuki Coupling | C-I bond | 1-Ethyl-4-aryl-1H-pyrazol-3-amine | The C-I bond is highly reactive towards palladium catalytic cycles, while the C-N and C-H bonds are inert under these conditions. |

| Acetyl Chloride, Base | Acylation | -NH₂ group | N-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)acetamide | In the absence of a metal catalyst, the nucleophilic amino group readily attacks the electrophilic acyl chloride. nih.gov |

| N-Bromosuccinimide (NBS) | Electrophilic Halogenation | C-H bond | 5-Bromo-1-ethyl-4-iodo-1H-pyrazol-3-amine | The C3-amino group strongly activates the C5 position, making it the most nucleophilic site on the ring for electrophilic attack. plos.org |

| HNO₃, H₂SO₄ | Electrophilic Nitration | C-H bond | 1-Ethyl-4-iodo-5-nitro-1H-pyrazol-3-amine | Similar to halogenation, the C5 position is the favored site for nitration due to the strong activating effect of the amino group. |

| NaH, CH₃I | Alkylation | -NH₂ group | N-Ethyl-N-(1-ethyl-4-iodo-1H-pyrazol-3-yl)amine | Under strongly basic conditions, the amino group is deprotonated and becomes a highly reactive nucleophile for alkylation. |

This predictable selectivity allows this compound to serve as a versatile building block. By choosing the reaction conditions carefully, chemists can selectively functionalize one site while leaving the others intact for subsequent transformations, enabling the efficient construction of complex, multi-substituted pyrazole derivatives. Studies on similarly substituted 5-aminopyrazoles have demonstrated that reaction conditions can be tuned to favor different outcomes, highlighting the importance of controlling chemo- and regioselectivity in these systems. nih.gov

Role As a Building Block in Complex Heterocyclic Synthesis

Precursor for Fused Pyrazole (B372694) Ring Systems

The 1,2-diamine-like functionality embedded within the 3-aminopyrazole (B16455) core is ideal for cyclocondensation reactions with various dielectrophilic partners, leading to the formation of a multitude of fused pyrazole systems.

Synthesis of Pyrazolo[3,4-b]pyridines and Isomers

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, and 3-aminopyrazoles are common starting materials for its synthesis. koreascience.kr The most prevalent method is the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. koreascience.kr In this reaction, the 3-amino group of 1-Ethyl-4-iodo-1H-pyrazol-3-amine and the adjacent endocyclic nitrogen (N2) act as nucleophiles, reacting with the two electrophilic carbonyl centers of the partner molecule to construct the pyridine (B92270) ring.

Another significant route is the reaction with α,β-unsaturated ketones. rsc.org The reaction typically proceeds via a Michael addition of the pyrazole's C4-anion (formed under basic conditions), followed by the cyclization of the amino group onto the ketone and subsequent aromatization. koreascience.kr The presence of the C4-iodo group in the title compound makes it a prime candidate for post-cyclization functionalization, allowing for the introduction of diverse substituents at what becomes the 5-position of the pyrazolo[3,4-b]pyridine ring system.

| Reaction Type | Reagent for this compound | Resulting Scaffold |

| Friedländer Annulation | 1,3-Diketones (e.g., Acetylacetone) | 4,6-Dimethyl-1-ethyl-3-iodo-1H-pyrazolo[3,4-b]pyridine |

| Michael Addition/Cyclization | α,β-Unsaturated Ketones | Substituted 1-ethyl-3-iodo-1H-pyrazolo[3,4-b]pyridines |

| Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | 1-Ethyl-4-hydroxy-3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Formation of Imidazo[1,2-b]pyrazoles and Imidazo[1,2-c]pyrazoles

The synthesis of imidazo[1,2-b]pyrazoles, another important heterocyclic scaffold, is readily achieved from 3-aminopyrazole precursors through the classic Tchichibabin reaction. ucl.ac.uk This involves the condensation of the 3-aminopyrazole with an α-haloketone. For this compound, the exocyclic 3-amino group attacks one of the carbonyl carbons, and the endocyclic N2 attacks the halogen-bearing carbon, leading to the formation of the fused imidazole (B134444) ring. Current time information in Bangalore, IN. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction involving an aminopyrazole, an aldehyde, and an isocyanide, also provide a direct route to this scaffold. ucl.ac.uk

The isomeric Imidazo[1,2-c]pyrazole system is less commonly synthesized from 3-aminopyrazoles. Its formation typically involves alternative strategies, such as the intramolecular cyclization of pyrazoles functionalized at different positions.

| Fused System | General Method | Reagent for this compound |

| Imidazo[1,2-b]pyrazole | Tchichibabin Reaction | α-Haloketones (e.g., Bromoacetone) |

| Imidazo[1,2-c]pyrazole | Not a common product from 3-aminopyrazoles | N/A |

Construction of Pyrazolo[1,5-a]pyrimidines and Related Systems

Pyrazolo[1,5-a]pyrimidines are widely recognized for their biological activities, and their synthesis frequently relies on 3-aminopyrazole precursors. nih.govyoutube.com The most established method involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-diketone, β-enaminone, or β-ketonitrile. nih.govnih.gov In this reaction, the exocyclic amino group of this compound initiates the reaction by attacking one of the electrophilic centers, followed by an intramolecular cyclization involving the pyrazole's N2 atom attacking the second electrophilic site, which after dehydration, yields the fused pyrimidine (B1678525) ring. nih.gov The specific regiochemistry of the final product can be controlled by the nature of the substituents on the 1,3-dielectrophile. nih.gov

| Reagent Class | Example Reagent | Resulting Scaffold |

| β-Diketones | Acetylacetone | 2,7-Dimethyl-3-iodo-5-ethyl-pyrazolo[1,5-a]pyrimidine |

| β-Enaminones | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenyl-3-iodo-5-ethyl-pyrazolo[1,5-a]pyrimidine |

| β-Ketonitriles | 3-Oxobutanenitrile | 7-Methyl-2-amino-3-iodo-5-ethyl-pyrazolo[1,5-a]pyrimidine |

Exploration of Other Annulated Heterocycles

The versatility of this compound extends to the synthesis of other, less common fused systems. For instance, reaction with hydrazonoyl halides can lead to the formation of pyrazolo[5,1-c] dergipark.org.trtriazoles. Current time information in Bangalore, IN. This reaction demonstrates that the nucleophilic centers of the aminopyrazole can be harnessed to react with a wider variety of electrophilic partners beyond dicarbonyls, opening avenues to a broad spectrum of annulated heterocycles.

Intermediate in the Synthesis of Advanced Organic Scaffolds

While this compound is a direct precursor to the fused systems described above, its true potential is realized when it serves as an intermediate for more complex, highly functionalized molecules. The key to this utility is the 4-iodo substituent. After the initial cyclization reaction to form a fused heterocycle like a pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine, the iodine atom remains as a highly versatile synthetic handle.

This iodo group is readily transformed using a variety of powerful palladium-catalyzed cross-coupling reactions. This two-stage approach—cyclization followed by cross-coupling—allows for the late-stage introduction of molecular complexity and diversity.

Key Post-Cyclization Transformations:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can be valuable for extending conjugation or as precursors for further reactions.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.

This strategy effectively transforms the initial, relatively simple fused heterocycle into a highly decorated and advanced organic scaffold tailored for specific applications, particularly in the field of drug discovery.

Utilization in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules for biological screening. This compound is an ideal building block for DOS campaigns.

Design and Synthesis of Diversified Pyrazole Scaffolds for Chemical Biology Research

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and chemical biology, with a significant number of approved drugs and clinical candidates featuring this heterocyclic core. nih.gov The strategic functionalization of the pyrazole ring allows for the creation of diverse molecular architectures with a wide array of biological activities. nih.gov The compound this compound serves as a versatile and highly valuable building block in this context, offering multiple points for chemical modification to generate libraries of novel pyrazole derivatives for biological screening.

The utility of this compound as a synthetic intermediate stems from its distinct functional groups: a reactive amino group at the 3-position and an iodo group at the 4-position. The iodine atom, in particular, is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. arkat-usa.org This dual functionality allows for a systematic and combinatorial approach to the synthesis of diversified pyrazole scaffolds.

Diversification through Cross-Coupling Reactions

A primary strategy for diversifying the this compound core involves leveraging the iodo substituent in cross-coupling reactions. The Sonogashira cross-coupling reaction, for instance, allows for the introduction of various alkyne-containing moieties at the 4-position. This is a powerful method for extending the molecular framework and introducing functionalities that can interact with biological targets. Research has demonstrated the successful application of Sonogashira coupling to 3-iodo-1H-pyrazole derivatives, creating valuable intermediates for further cyclization and derivatization reactions. arkat-usa.org

The amino group at the 3-position provides another handle for diversification. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions to append different side chains or build fused heterocyclic systems. This dual reactivity of the amino and iodo groups allows for a modular approach to library synthesis, where different functionalities can be systematically introduced at both positions to explore the structure-activity relationship (SAR) of the resulting compounds.

Application in the Synthesis of Biologically Active Scaffolds

The pyrazole scaffold is a constituent of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.net The ability to generate a multitude of derivatives from this compound facilitates the exploration of new chemical space and the discovery of novel bioactive molecules.

For example, the synthesis of trisubstituted pyrazole derivatives has led to the identification of potent anti-angiogenic agents. nih.gov By systematically modifying the substituents on the pyrazole ring, researchers can fine-tune the biological activity and selectivity of the compounds. The diversified pyrazole scaffolds generated from this compound can be screened in various biological assays to identify new lead compounds for drug discovery programs.

The following table summarizes the key properties of the parent compound and illustrates the potential for diversification:

| Compound Name | Structure | Key Functional Groups for Diversification | Potential Applications in Chemical Biology |

| This compound |  | - Amino group at C3- Iodo group at C4 | - Building block for kinase inhibitors- Precursor for anti-inflammatory agents- Scaffold for antiviral compounds |

| Diversified Pyrazole Scaffold (Example) |  | - Modified amino group (e.g., amide)- Substituted C4 via cross-coupling | - Probes for studying enzyme function- Leads for targeted cancer therapy |

The systematic exploration of the chemical space around the this compound core through combinatorial synthesis and subsequent biological evaluation is a powerful strategy in chemical biology research. This approach enables the rapid generation of novel molecular probes and potential therapeutic agents, underscoring the importance of this versatile building block.

Mechanistic Investigations of Reactions Involving 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine

Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is a cornerstone of its chemistry. The most prevalent method involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. beilstein-journals.org For 1-Ethyl-4-iodo-1H-pyrazol-3-amine, the ethyl group is typically introduced by using ethylhydrazine (B1196685), while the 3-amino group often originates from a cyano group or a related nitrogen-containing functionality in the starting material.

The formation of the pyrazole ring proceeds through several key intermediates, the nature of which depends on the specific starting materials. A primary and classical route is the Knorr synthesis, which utilizes the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgrrbdavc.org In this context, the reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular condensation via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. mdpi.com

Alternatively, α,β-unsaturated carbonyl compounds or nitriles containing a leaving group at the β-position can serve as precursors. mdpi.com The reaction with a hydrazine derivative initially forms a pyrazoline intermediate through a Michael addition, which then aromatizes to the pyrazole. mdpi.com For the synthesis of 3-aminopyrazoles, precursors like β-ketonitriles are particularly relevant. The reaction of a β-ketonitrile with hydrazine involves the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization where the terminal amino group of the hydrazine attacks the cyano group, leading to the 3-aminopyrazole (B16455) structure after tautomerization. mdpi.com Another important intermediate is the enaminone, which can be generated from 1,3-dicarbonyl compounds and subsequently react with hydrazines to form the pyrazole core. beilstein-journals.org Theoretical studies on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) have explored the detailed reaction pathways, highlighting the initial nucleophilic attack as a key step in the cyclization process. researchgate.net

Halogenation of the pyrazole ring is a critical step for introducing a handle for further functionalization, such as in cross-coupling reactions. While electrophilic halogenation is common, particularly at the C4 position, radical mechanisms can also be operative under specific conditions. rrbdavc.orgresearchgate.net For instance, some transformations may involve radical intermediates, especially in photochemical or certain metal-catalyzed reactions. However, for the direct halogenation of pyrazoles using reagents like N-halosuccinimides (NXS), a non-radical pathway is often proposed. beilstein-archives.org

The oxidation of pyrazoline intermediates to the aromatic pyrazole is a frequent final step in many synthetic sequences. This aromatization can be achieved using various oxidizing agents. organic-chemistry.org While many oxidation reactions proceed through ionic mechanisms, some methods, particularly those involving metal catalysts or specific reagents under thermal or photochemical conditions, may involve single-electron transfer (SET) steps, leading to radical intermediates. For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is initiated by the formation of a hydrazonyl radical. organic-chemistry.org

Cascade or tandem reactions offer a highly efficient approach to constructing complex pyrazole structures in a single pot by combining multiple bond-forming events sequentially. mdpi.com These processes are advantageous due to their atom and step economy. An example is the iodine-mediated cascade reaction for the synthesis of amino pyrazole thioether derivatives, which involves a Michael-type addition, intramolecular C-N bond formation, and subsequent electrophilic substitution. acs.org Another strategy involves a three-component reaction of enaminones, hydrazines, and a C1 source like DMSO, catalyzed by iodine, to afford substituted pyrazoles. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) that generate 1,3-dielectrophiles in situ, which then react with a hydrazine, are powerful tools for pyrazole synthesis. beilstein-journals.org For instance, a domino Mannich/cyclization/oxidation sequence involving terminal alkynes, aldehydes, and hydrazines can produce 1,3,5-substituted pyrazoles. beilstein-journals.org Rhodium-catalyzed cascade reactions involving the addition of the C-N bond of hydrazines to alkynes followed by intramolecular dehydration cyclization also provide a route to highly substituted pyrazoles. organic-chemistry.org These cascade approaches allow for the rapid assembly of the pyrazole core with desired functionalities, which could be adapted for the synthesis of precursors to this compound.

Mechanistic Aspects of Functional Group Transformations

Once the pyrazole ring is formed, subsequent modifications are often necessary to arrive at the target molecule. These transformations include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds and the introduction of substituents via diazotization.

The iodo-substituent at the C4 position of the pyrazole ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental for creating more complex molecular architectures.

The Palladium-catalyzed Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, proceeds through a well-established catalytic cycle. The cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the iodo-pyrazole, in this case, a derivative of this compound, to form a Pd(II) intermediate.

Transmetalation: In a copper co-catalyzed cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Copper-catalyzed coupling reactions , such as the Ullmann condensation, are also relevant for forming C-N, C-O, or C-S bonds at the iodo-position. The mechanism of these reactions is still debated but is generally thought to involve an oxidative addition of the iodo-pyrazole to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the product and regenerate the Cu(I) catalyst.

The introduction of the iodine atom at the C4 position can be achieved through the diazotization of a corresponding 4-aminopyrazole, followed by a Sandmeyer-type reaction. While the target compound itself has a 3-amino group, a synthetic strategy might involve a 4-amino precursor. The mechanism for this transformation involves several steps:

Formation of the Diazonium Salt: The primary amino group on the pyrazole ring reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This process is initiated by the formation of the nitrosyl cation (NO⁺), which acts as an electrophile and attacks the nitrogen of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the pyrazole-4-diazonium salt.

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide. The introduction of the iodo group can proceed through different mechanistic pathways, including radical or polar mechanisms. In the presence of copper salts (Sandmeyer reaction), a single-electron transfer from Cu(I) to the diazonium salt is proposed, generating an aryl radical and nitrogen gas. The aryl radical then abstracts an iodine atom from a copper-iodide complex. Alternatively, in the absence of a copper catalyst, the reaction may proceed via nucleophilic attack of the iodide ion on the diazonium salt, although a radical pathway initiated by the decomposition of the diazonium salt is also plausible. researchgate.net

Influence of Substituents and Reaction Conditions on Mechanism and Selectivity

The mechanism and selectivity of reactions involving this compound are highly sensitive to the nature of the substituents on both the pyrazole ring and the reacting partners, as well as the specific reaction conditions employed. These factors can steer the reaction towards a desired product by influencing the electronic and steric environment of the reactive centers.

Substituent Effects:

The electronic properties of substituents on the pyrazole ring and any reacting aryl halides play a significant role in the kinetics and outcome of cross-coupling reactions. In Suzuki-Miyaura and Sonogashira couplings, electron-withdrawing groups on the aryl halide partner generally accelerate the rate-determining oxidative addition step to the palladium(0) catalyst. Conversely, electron-donating groups can slow down this step. libretexts.org For instance, in Suzuki-Miyaura reactions of substituted aryl bromides, electron-rich boronic acids have been shown to produce good yields, indicating a favorable electronic match for the transmetalation step. mdpi.com

The nature of the substituent at the N1 position of the pyrazole ring (the ethyl group in this case) and any substituents at the C3 and C5 positions can influence the nucleophilicity of the ring and the steric accessibility of the C4-iodo group. While specific studies on this compound are not abundant, research on related pyrazole systems demonstrates that bulky substituents can hinder the approach of the catalyst and reactants, thereby affecting the reaction rate and potentially the regioselectivity if other reactive sites are present. nih.gov

Interactive Data Table: Influence of Substituents on Sonogashira Coupling of Aryl Halides (Illustrative Examples)

| Aryl Halide Substituent (para-) | Electronic Effect | Expected Relative Rate of Oxidative Addition |

| -NO₂ | Strong Electron-Withdrawing | Fastest |

| -CN | Electron-Withdrawing | Fast |

| -H | Neutral | Intermediate |

| -OCH₃ | Electron-Donating | Slow |

| -N(CH₃)₂ | Strong Electron-Donating | Slowest |

This table illustrates the general trend of substituent effects on the oxidative addition step in palladium-catalyzed cross-coupling reactions. Specific rates would depend on the exact reaction conditions.

Reaction Conditions:

The choice of catalyst, solvent, base, and temperature are critical parameters that can be tuned to control the reaction mechanism and selectivity.

Catalyst and Ligands: The Sonogashira coupling, a key reaction for functionalizing the C4-iodo position, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands on the palladium center can significantly impact catalyst activity and stability. Bulky and electron-rich ligands can promote the oxidative addition step and prevent catalyst deactivation. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

Solvent: The polarity of the solvent can influence the solubility of the reactants and the stability of charged intermediates in the catalytic cycle. For instance, in Suzuki-Miyaura reactions, hydrophilic solvents like MeOH/H₂O mixtures have been shown to enhance catalyst activity compared to hydrophobic solvents. researchgate.net

Base: A base is essential in both Suzuki-Miyaura and Sonogashira reactions. In the Suzuki-Miyaura coupling, the base activates the organoboron species for transmetalation. libretexts.org In the Sonogashira reaction, an amine base is typically used to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct. wikipedia.org The strength and nature of the base can affect the reaction rate and the potential for side reactions.

Temperature: The reaction temperature directly influences the reaction rate. While many Sonogashira couplings of aryl iodides can proceed at room temperature, reactions with less reactive halides like aryl bromides often require heating. wikipedia.org

Interactive Data Table: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield (Illustrative)

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good |

| Pd(OAc)₂/PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | Excellent |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343) | 110 | Good |

This table provides examples of how different combinations of catalyst, base, solvent, and temperature can affect the yield of Suzuki-Miyaura cross-coupling reactions, based on findings from related systems. mdpi.comresearchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The final product distribution of a reaction is governed by the principles of kinetic and thermodynamic control. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy).

Kinetic vs. Thermodynamic Control:

In the synthesis of substituted pyrazoles, the formation of different regioisomers can often be directed by choosing appropriate reaction conditions that favor either kinetic or thermodynamic pathways. For example, in the synthesis of certain 3,5-disubstituted pyrazoles, it was found that the reaction could be steered towards the desired pyrazole (the kinetic product) or a furan (B31954) byproduct (the thermodynamic product) by modifying the catalyst loading, solvent polarity, and reaction time. bris.ac.uk

Rate-Determining Step:

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.org The reactivity of the C-X bond follows the general trend: C-I > C-OTf > C-Br >> C-Cl. wikipedia.org Therefore, the C-I bond in this compound is expected to be highly reactive under these conditions.

Computational Insights:

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.net Such studies can predict the feasibility of a reaction pathway and explain observed selectivities. For instance, DFT calculations have been used to justify the regioselectivity of N-substitution reactions in 3-substituted pyrazoles. Although specific computational studies on this compound are scarce, the principles derived from related systems are applicable.

Illustrative Table: Calculated Activation Gibbs Energies (ΔG‡) for Pyrazole Isomerization

| Pyrazole Derivative | Activation Gibbs Energy (kcal/mol) |

| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| 1,5-diphenylpyrazole | ~56 |

| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |

This table, based on data from a study on pyrazole isomerization, illustrates how the nature of the N1-substituent significantly impacts the energy barrier for isomerization. nih.gov This highlights the kinetic stability of N-alkylpyrazoles like this compound.

Computational and Theoretical Studies of 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine and Pyrazole Analogs

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules. For pyrazole (B372694) derivatives, these techniques offer a detailed picture of electron distribution, molecular geometry, and energetic properties, which are crucial for predicting their chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole derivatives, balancing computational cost with accuracy. eurasianjournals.com DFT calculations provide valuable information about the electronic structure and properties of these molecules. eurasianjournals.com For instance, DFT can be used to optimize the molecular geometry of 1-Ethyl-4-iodo-1H-pyrazol-3-amine, predicting bond lengths, bond angles, and dihedral angles.

To illustrate the type of data obtained from DFT calculations on pyrazole systems, the following table presents computed properties for a related pyrazole derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, which shares some structural motifs with the target compound. researchgate.net

| Calculated Parameter | Value |

| Total Energy (a.u.) | -1243.6 |

| Enthalpy (a.u.) | -1243.3 |

| Gibbs Free Energy (a.u.) | -1243.4 |

| Dipole Moment (Debye) | 3.56 |

This interactive table provides theoretical thermodynamic data for a complex pyrazole derivative, showcasing the outputs of DFT calculations. researchgate.net

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, offers a rigorous approach to studying molecular systems. mdpi.com These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, have been applied to understand the conformational preferences and rotational barriers in heterocyclic aldehydes, which are structurally related to substituted pyrazoles. nih.gov

For a molecule like this compound, ab initio calculations could be employed to study the rotation of the ethyl group and the inversion barrier of the amine group. These calculations yield conformational energies and potential energy surfaces that are critical for understanding the molecule's dynamics and how its shape influences its interactions. nih.gov Although computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure and bonding. mdpi.com

Semi-Empirical Methods for Large Systems

When dealing with large molecular systems or high-throughput screening, semi-empirical methods such as AM1, PM3, and PM6 offer a computationally efficient alternative. wikipedia.orguni-muenchen.de These methods are derived from Hartree-Fock theory but employ approximations and empirical parameters to speed up calculations. wikipedia.org They have been used to study the ground-state properties and reactivity of alkylpyrazoles and other pyrazole derivatives. frontiersin.orgnih.gov

For large pyrazole-containing systems, semi-empirical methods can be used for initial geometry optimizations before more accurate but computationally expensive DFT or ab initio calculations are performed. frontiersin.org While their accuracy can be lower than higher-level methods, they are invaluable for exploring the conformational space of large molecules and for molecular dynamics simulations. nih.govmdpi.com For example, the PM6 semi-empirical method has been used to optimize the ground state geometries of complex quinoline (B57606) derivatives, a class of compounds that can be related to pyrazoles in drug design studies. frontiersin.org

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, providing insights into reactivity and selectivity that can guide synthetic efforts.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. chemicalbook.com

For this compound, FMO analysis can predict its behavior in various reactions. The HOMO would likely be localized on the electron-rich pyrazole ring and the amino group, indicating their nucleophilic character. The LUMO, conversely, would be distributed in a way that highlights the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

While specific FMO data for this compound is not published, the following table presents FMO energies for a series of synthesized pyrazole derivatives, illustrating the typical values obtained from such analyses. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole Derivative 4a | -5.78 | -1.98 | 3.80 |

| Pyrazole Derivative 4b | -5.92 | -2.23 | 3.69 |

| Pyrazole Derivative 4c | -6.01 | -2.31 | 3.70 |

| Pyrazole Derivative 4d | -5.99 | -2.18 | 3.81 |

| Pyrazole Derivative 4e | -6.25 | -2.54 | 3.71 |

This interactive table showcases the HOMO and LUMO energies and the corresponding energy gaps for a series of pyrazole derivatives, providing insight into their relative reactivities. researchgate.net

Transition State Modeling and Reaction Barrier Calculations

To gain a deeper understanding of reaction mechanisms, computational chemists model the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu By locating the TS structure and calculating its energy, the activation barrier for a reaction can be determined. This information is crucial for predicting reaction rates and understanding why certain products are formed over others.

For this compound, transition state modeling could be applied to various reactions. For instance, in cross-coupling reactions where the iodine atom is substituted, DFT calculations can elucidate the mechanism by modeling the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Similarly, the regioselectivity of electrophilic substitution on the pyrazole ring can be explained by comparing the activation barriers for attack at different positions.

Recent studies on the isomerization of N-substituted pyrazoles have demonstrated the power of DFT in calculating high activation energy barriers, with values in the range of 50-70 kcal/mol. nih.gov For a reaction involving this compound, such as a hypothetical intramolecular rearrangement or its participation in a cycloaddition reaction, transition state calculations would provide invaluable mechanistic details. nih.gov The study of pyrazabole (B96842) reactions with amines and pyrazoles using DFT has also provided insights into SN1 and SN2 reaction mechanisms and their corresponding transition states. scholaris.ca

Conformational Analysis and Tautomerism Studies of Pyrazole Derivatives

The biological activity and chemical reactivity of pyrazole derivatives are intrinsically linked to their three-dimensional structure and the potential for tautomerism. encyclopedia.pub Tautomerism, the interconversion between two or more structural isomers, is a fundamental characteristic of the pyrazole ring system. encyclopedia.pubnih.gov

Tautomeric Forms: For pyrazole rings substituted at the 3(5)-position with an amino group, several tautomeric forms are possible due to proton migration. encyclopedia.pub The primary equilibrium is the annular tautomerism involving the pyrazole ring nitrogens (N1-H and N2-H). researchgate.net For a compound like 3(5)-aminopyrazole, this results in two main tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole. encyclopedia.pubresearchgate.net Studies have generally concluded that the 3-amino tautomer is more stable than the 5-amino form. researchgate.net However, the relative stability is highly dependent on the nature and position of other substituents on the ring. researchgate.net Electron-withdrawing groups tend to favor the N1-H tautomer, while electron-donating groups can stabilize the N2-H form. researchgate.net

In the case of this compound, the presence of the ethyl group at the N1 position "fixes" the annular tautomerism, preventing the migration of the pyrazole ring proton. However, side-chain tautomerism (amino-imino) is still theoretically possible, though the amino form is typically predominant for 3-aminopyrazoles. encyclopedia.pub

Conformational and Structural Studies: Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of different tautomers and conformers to predict their relative stability. researchgate.net These theoretical findings are often validated by experimental techniques.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of molecules. For instance, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in its crystalline form. nih.gov Similarly, the crystal structure of 4-iodo-1H-pyrazole has been determined, showing that it forms catemeric (chain-like) H-bonded motifs in the solid state, a different packing arrangement from its chloro and bromo analogs which form trimers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study tautomerism in solution. By comparing the NMR spectra of a compound with those of "fixed" derivatives (where tautomerism is blocked by substitution), researchers can determine the predominant tautomeric form in different solvents. nih.gov Studies on 1-phenyl-1H-pyrazol-3-ol showed it exists mainly as the OH-tautomer in dimers in nonpolar solvents, while it is monomeric in polar solvents like DMSO. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While techniques like X-ray crystallography provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. frontiersin.orgnih.gov

Applications in Pyrazole Research: MD simulations are frequently employed to study the stability of a pyrazole derivative when bound to a biological target, such as a protein or enzyme. nih.gov After predicting an initial binding pose using molecular docking, an MD simulation is run for a set duration (e.g., 100 nanoseconds) to observe how the ligand-protein complex behaves in a simulated physiological environment. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov For example, in a study of pyrazole derivatives as RET kinase inhibitors, the RMSD of the ligand and protein remained stable throughout a 100 ns simulation, indicating a stable binding conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or parts of the ligand that are not held rigidly in the binding site. frontiersin.org

These simulations can reveal that a ligand's binding affinity may be enhanced after a period of conformational relaxation of the enzyme. frontiersin.org They are essential for validating docking results and understanding the dynamic nature of the molecular recognition process, which is critical for designing effective inhibitors. nih.govnih.gov

Development of Predictive Models for Chemical Behavior and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govmdpi.com

2D-QSAR: Two-dimensional QSAR models use descriptors calculated from the 2D representation of a molecule. nih.gov These descriptors can include physicochemical properties (like LogP), topological indices, and counts of specific structural fragments. shd-pub.org.rs Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the model. nih.gov

For instance, a 2D-QSAR study on pyrazole derivatives as acetylcholinesterase inhibitors identified the importance of molecular volume and the number of multiple bonds for their activity. shd-pub.org.rs

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. mdpi.com These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

CoMFA: Calculates steric and electrostatic fields around the aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A hybrid 3D-QSAR study on pyrazole analogs as PLK1 inhibitors used the insights from CoMFA and CoMSIA contour maps to design new, more potent inhibitors. mdpi.com The models indicated where bulky groups or electropositive/electronegative groups would enhance binding affinity. nih.govmdpi.com

Model Validation and Predictive Power: The reliability of a QSAR model is assessed through rigorous internal and external validation. nih.gov Key statistical parameters include:

| Parameter | Description | Acceptable Value |

| R² (r²) | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |

| Q² (q²) | Cross-validated correlation coefficient (often from Leave-One-Out); measures internal predictive ability. | > 0.5 |

| R²pred (r²pred) | Predictive R-squared; measures the predictive power on an external test set. | > 0.6 |

| Table generated from data found in multiple sources. nih.govnih.govmdpi.comshd-pub.org.rsshd-pub.org.rs |

By establishing a statistically robust and predictive QSAR model, researchers can screen virtual libraries of pyrazole derivatives and accurately predict their biological activities, accelerating the design of novel compounds with desired properties. nih.govmdpi.com

Future Research Directions in the Chemistry of 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

A major thrust in modern chemical synthesis is the development of environmentally benign processes. For the synthesis of pyrazole (B372694) derivatives, this involves a move away from hazardous reagents and solvents towards greener alternatives.

Recent advancements have demonstrated the feasibility of synthesizing pyrazole derivatives under catalyst-free conditions and in green solvents like water or water-ethanol mixtures. rsc.orgrsc.org These methods often leverage the inherent reactivity of the starting materials, sometimes promoted by microwave irradiation, to drive the reaction to completion. nih.gov For instance, one-pot, multi-component reactions in aqueous media have been successfully employed for the synthesis of various pyrazole-containing heterocycles. rsc.orgacs.org The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity. thieme-connect.com

Solvent-free reactions, sometimes in the presence of a recyclable ionic salt like tetrabutylammonium (B224687) bromide, represent another promising avenue. tandfonline.com These approaches minimize waste and can lead to high yields of the desired products. tandfonline.com Future work on 1-Ethyl-4-iodo-1H-pyrazol-3-amine will likely focus on adapting these catalyst-free and green solvent strategies to its synthesis and derivatization, thereby reducing the environmental footprint of its production.

Table 1: Comparison of Green Synthesis Methodologies for Pyrazoles

| Methodology | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| "On water" synthesis | None | Water | Simple, efficient, avoids toxic hydrazine (B178648) | rsc.org |

| Microwave-assisted synthesis | None / SnCl₂ | Water-ethanol | Rapid reaction times, high yields | nih.gov |

| Solvent-free synthesis | Tetrabutylammonium bromide | None | Environmentally friendly, good yields | tandfonline.com |

Photoredox catalysis and electrochemistry are powerful tools for forging new bonds under mild conditions, and their application to pyrazole synthesis is a rapidly growing area. mdpi.com Visible-light photoredox catalysis, for example, can enable formal [4+1] annulation reactions to construct the pyrazole core in a step-economical manner. acs.orgacs.orgnih.gov This strategy involves successive photoredox cycles to achieve complex transformations with high efficiency. acs.orgacs.org Organic photoredox catalysts are also being explored for the functionalization of pyrazoles. rsc.org

Electrochemistry offers a complementary approach, providing a reagent-free method for oxidation and reduction reactions. thieme-connect.comresearchgate.net Electrosynthesis can be used to generate reactive intermediates for pyrazole formation and functionalization, often with high yields and environmental compatibility. thieme-connect.comrsc.org The electrochemical synthesis of sulfonated pyrazoles has been demonstrated, highlighting the potential for introducing a wide range of functional groups. acs.org Future research will likely explore the application of these cutting-edge techniques to the synthesis and modification of this compound, opening up new avenues for creating diverse molecular architectures.

Table 2: Modern Synthetic Techniques for Pyrazole Synthesis

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Relay Visible-Light Photoredox Catalysis | Uses a single photocatalyst for multiple quenching cycles. | Formal [4+1] annulation of hydrazones. | acs.orgacs.org |

| Electrochemical Synthesis | Employs an electric current to drive reactions. | N-N coupling and ring cleavage of 1H-pyrazoles. | thieme-connect.com |

Exploration of Unconventional Reactivity and Novel Transformations

The iodine substituent at the 4-position of this compound is a key handle for a variety of transformations, most notably cross-coupling reactions. However, there is significant potential for exploring unconventional reactivity patterns. For instance, the development of novel reagents and reaction conditions could unlock new synthetic pathways that go beyond traditional methods. Research into the reactivity of hypervalent iodine reagents, for example, could lead to new methods for the functionalization of the pyrazole ring. nih.gov The unique electronic environment of the pyrazole ring in this specific compound may also allow for unexpected cyclization or rearrangement reactions under specific catalytic conditions.

Expanding the Scope of Functionalization via Late-Stage Diversification

Late-stage functionalization is a powerful strategy for rapidly generating a library of analogs from a common intermediate. For this compound, the iodine atom is perfectly positioned for such diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been successfully used for the late-stage diversification of other halogenated pyrazoles. nih.gov This allows for the introduction of a wide array of aryl and alkynyl groups at the 4-position. nih.gov Future efforts will likely focus on expanding the repertoire of cross-coupling reactions applicable to this scaffold, including Hartwig-Buchwald amination, cyanation, and borylation reactions. This will enable the synthesis of a diverse range of derivatives with tailored properties for various applications. nsf.gov

Interdisciplinary Applications in Chemical Biology and Advanced Materials Chemistry

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Derivatives of this compound are likely to exhibit interesting biological activities. Future research will undoubtedly explore the potential of this compound and its analogs as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.net The ability to easily diversify the structure through late-stage functionalization makes it an attractive starting point for the development of new therapeutic leads. nih.gov

In the realm of materials chemistry, pyrazole-based compounds are known to be versatile ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov The specific substitution pattern of this compound could lead to materials with novel electronic, optical, or catalytic properties. Future work may involve the synthesis of metal complexes and polymers incorporating this pyrazole and the investigation of their potential applications in areas such as sensing, catalysis, and gas storage.

Integration of Computational Design in Synthetic Strategy and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com Molecular modeling, quantum mechanical calculations (like Density Functional Theory - DFT), and molecular dynamics simulations can provide valuable insights into the structural and electronic properties of molecules, helping to predict their reactivity and biological activity. eurasianjournals.comresearchgate.netmdpi.com

For this compound, computational studies can be used to:

Guide synthetic strategy: By modeling reaction mechanisms and transition states, computational chemistry can help to optimize reaction conditions and predict the regioselectivity of reactions.

Predict biological activity: Molecular docking studies can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govmdpi.com This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Design new materials: Computational methods can be used to predict the properties of polymers and MOFs incorporating this pyrazole, aiding in the design of new materials with desired functionalities.

The integration of computational design with experimental synthesis is a powerful paradigm that is expected to accelerate the discovery of new applications for this compound and its derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Ethyl-4-iodo-1H-pyrazol-3-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, iodination of a pre-functionalized pyrazole core can be achieved using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C, followed by purification via column chromatography (ethyl acetate/hexane gradients). Catalytic hydrogenation (e.g., 10% Pd/C in ethanol) may reduce nitro intermediates to amines . Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and catalyst loading to minimize side reactions.

Q. How is structural confirmation performed for this compound?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear as singlets (δ 7.45–8.67 ppm for pyrazole and substituents), with ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 249 [M+H]+) .

- IR Spectroscopy : N-H stretches (3298 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize transition-metal-catalyzed coupling reactions for this compound?

- Methodological Answer : Optimization requires factorial design to test variables:

- Catalyst Screening : Compare Cu(I) vs. Pd-based catalysts for C-I bond formation efficiency.

- Solvent Effects : DMSO enhances iodination yields due to its polar aprotic nature, while ethanol is ideal for hydrogenation .

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times (typically 2–48 hours).

- Purification : Gradient elution (0–100% ethyl acetate in hexane) resolves regioisomers .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.45 vs. δ 7.73 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping).

- 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations .

- Computational Modeling : Compare experimental shifts with DFT-calculated values .

Q. What factors influence the stability of this compound under storage?

- Methodological Answer : Stability depends on:

- Light Sensitivity : Store in amber glass to prevent photodecomposition of the C-I bond.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis.

- Temperature : Room temperature is acceptable for short-term storage; long-term storage requires −20°C .

Q. How can this compound serve as a precursor for heterocyclic derivatives?

- Methodological Answer : The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example:

- Pyrazolo[1,5-a]pyrimidines : React with benzylidenemalononitrile in pyridine to form fused rings (74% yield) .

- Biological Probes : Introduce fluorophores via Sonogashira coupling for cellular imaging .

Q. What challenges arise in crystallographic studies of pyrazole derivatives?

- Methodological Answer : Crystallization difficulties due to low symmetry or solvent inclusion can be addressed by:

- SHELX Refinement : Use SHELXL for high-resolution data (twinning parameter refinement) .

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.

Q. How to design experiments for reaction optimization using computational tools?

- Methodological Answer : Integrate machine learning (ML) with factorial design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.